(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamin

Übersicht

Beschreibung

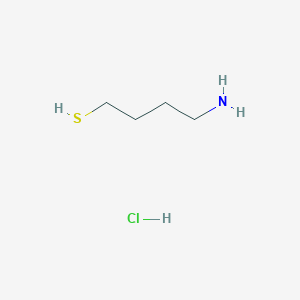

“(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine” is a chemical compound with the molecular weight of 187.24 . It is also known by the IUPAC name (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanamine .

Molecular Structure Analysis

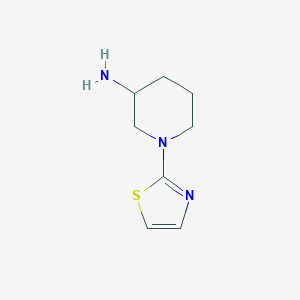

The InChI code for this compound is1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Synthese von Antidiabetika

Die Verbindung wird als Zwischenprodukt bei der Synthese von nicht-racemischen γ-bicyclischen Heteroarylpiperazin- und Heteroarylpiperidin-substituierten Prolinylthiazolidinen verwendet. Diese synthetisierten Verbindungen wirken als selektive und oral wirksame Dipeptidylpeptidase 4-Inhibitoren, die aufgrund ihrer antidiabetischen Eigenschaften wichtig sind .

Antibakterielle und antifungale Aktivität

Struktur-Wirkungs-Beziehungen (SAR)-Studien von synthetisierten Verbindungen, die mit (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamin verwandt sind, haben potenzielle antibakterielle und antifungale Aktivitäten gezeigt. Dies deutet darauf hin, dass Derivate dieser Verbindung zur Behandlung von bakteriellen und Pilzinfektionen untersucht werden könnten .

Analyse der supramolekularen Struktur

Eine Reihe neuartiger Verbindungen, die mit this compound verwandt sind, wurde verwendet, um planare Stapelkolonnen in supramolekularen Strukturen von Pyrazolen zu bewerten. Diese Forschung hilft zu verstehen, wie kleine strukturelle Veränderungen die supramolekulare Umgebung beeinflussen, was für die Entwicklung neuer Materialien und Medikamente entscheidend ist .

Antioxidative und Antikrebsaktivitäten

Verbindungen, die strukturell dem this compound ähneln, wurden synthetisiert und auf ihre antioxidativen und antikanzerogenen Aktivitäten bewertet. Dies deutet darauf hin, dass die betreffende Verbindung auch auf ihr Potenzial in der Krebsbehandlung und Prävention von Krankheiten, die mit oxidativem Stress zusammenhängen, untersucht werden kann .

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with dipeptidylpeptidase 4 (dpp-4) inhibitors , suggesting potential targets. DPP-4 inhibitors are used as antidiabetic agents, indicating a possible role in glucose regulation .

Mode of Action

It’s suggested that similar compounds may inhibit dpp-4, an enzyme that degrades incretin hormones, thus increasing the secretion of insulin and decreasing the release of glucagon .

Biochemical Pathways

If it acts as a dpp-4 inhibitor, it would affect the incretin system, which plays a crucial role in glucose homeostasis .

Result of Action

If it acts as a dpp-4 inhibitor, it could potentially increase insulin secretion and decrease glucagon release, thereby regulating blood glucose levels .

Action Environment

It’s worth noting that many drugs can be affected by factors such as temperature, ph, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes, potentially acting as an inhibitor or activator . These interactions can alter the biochemical pathways in which these enzymes are involved, leading to changes in cellular metabolism and function.

Cellular Effects

The effects of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific dosage levels.

Metabolic Pathways

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may act as a substrate or inhibitor for specific metabolic enzymes, altering the flow of metabolites through the pathway. These interactions can lead to changes in the overall metabolic profile of the cell, affecting cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within the cell can influence its activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine is an important factor in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular energy production and metabolism.

Eigenschaften

IUPAC Name |

(1-methyl-5-phenylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPQCDFVZUNOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594549 | |

| Record name | 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869901-12-2 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)